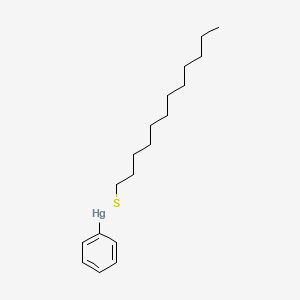
(Dodecylthio)phenylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecylthio)phenylmercury is an organomercury compound characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to a dodecylthio group. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecylthio)phenylmercury typically involves the reaction of phenylmercury chloride with dodecylthiol. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction scheme is as follows:
PhHgCl+C12H25SH→PhHgSC12H25+HCl
where Ph represents the phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (Dodecylthio)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecylsulfoxide or dodecylsulfone, while substitution reactions can produce a variety of organomercury derivatives.
Scientific Research Applications
(Dodecylthio)phenylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which (Dodecylthio)phenylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and alterations in cellular signaling pathways.
Comparison with Similar Compounds
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Comparison: (Dodecylthio)phenylmercury is unique due to the presence of the dodecylthio group, which imparts distinct chemical properties and reactivity compared to other phenylmercury compounds. This uniqueness makes it particularly useful in specific applications where the dodecylthio group enhances the compound’s performance or stability.
Properties
CAS No. |
5416-74-0 |
|---|---|
Molecular Formula |
C18H30HgS |
Molecular Weight |
479.1 g/mol |
IUPAC Name |
dodecylsulfanyl(phenyl)mercury |
InChI |
InChI=1S/C12H26S.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-4-6-5-3-1;/h13H,2-12H2,1H3;1-5H;/q;;+1/p-1 |
InChI Key |
QHLBMKFHTIVYRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCS[Hg]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















